molecular formula C16H12N2O3 B1631381 9,10-Dimethoxycanthin-6-one CAS No. 155861-51-1

9,10-Dimethoxycanthin-6-one

Cat. No. B1631381
CAS RN: 155861-51-1
M. Wt: 280.28 g/mol
InChI Key: VKMIBFAQYHUWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Dimethoxycanthin-6-one is an alkaloid compound . It exhibits NF-κB inhibitory effects with an IC50 of 19.5 μM .


Synthesis Analysis

9,10-Dimethoxycanthin-6-one is one of the alkaloids isolated from the stem of Picrasma quassioides Bennet (Simaroubaceae) . Two new canthin-6-one alkaloids, 4,9-dimethoxy-5-hydroxycanthin-6-one and 9-methoxy-(R/S)-5-(1-hydroxyethyl)-canthin-6-one, along with fifteen known ones were isolated from the roots of Thailand Eurycoma longifolia Jack .


Molecular Structure Analysis

The molecular formula of 9,10-Dimethoxycanthin-6-one is C16H12N2O3 . The molecular weight is 280.28 g/mol . The IUPAC name is 12,13-dimethoxy-1,6-diazatetracyclo [7.6.1.0 5,16 .0 10,15 ]hexadeca-3,5 (16),6,8,10,12,14-heptaen-2-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of 9,10-Dimethoxycanthin-6-one include a molecular weight of 280.28 g/mol . It has a complexity of 466 . The topological polar surface area is 53.4 Ų .

Scientific Research Applications

NF-κB Inhibition

9,10-Dimethoxycanthin-6-one has been identified as an inhibitor of NF-κB, a protein complex that controls transcription of DNA, cytokine production, and cell survival. With an IC50 of 19.5 μM, it shows potential for research into inflammatory diseases where NF-κB plays a key role .

Anti-inflammatory Properties

Research indicates that 9,10-Dimethoxycanthin-6-one may contribute significantly to anti-inflammatory effects. It is being studied for its potential to treat inflammation-related conditions .

Cytotoxic Activity

This compound has shown cytotoxic activity against certain cell lines, suggesting its use in cancer research. For instance, it displayed stronger activity than the positive control 5-FU against a human HT-1080 fibrosarcoma cell line .

Enzyme Inhibition

It has been found to inhibit specific enzymes involved in inflammatory processes, which could make it a valuable tool for studying enzyme-related pathways in diseases .

Potential Drug Development

Due to its biological activities, there is interest in developing 9,10-Dimethoxycanthin-6-one as a drug for various diseases, particularly those involving inflammation and abnormal cell growth .

Pharmacological Research

The compound’s effects on different cell types and its cross-reactivity between species make it a subject of pharmacological research to understand its broader therapeutic potential .

MedChemExpress - 9,10-Dimethoxycanthin-6-one Springer - Anti-inflammatory canthin-6-one alkaloids IntechOpen - LC‐HRMS Identification of β‐Carboline and Canthinone Alkaloids MDPI - Canthin-6-Ones: Potential Drugs for Cancer and Other Diseases ResearchGate - Anti-inflammatory effects of alkaloid enriched extract from roots of Eurycoma longifolia Jack QxMD - Canthin-6-one alkaloids and a tirucallanoid from Eurycoma longifolia

Mechanism of Action

Target of Action

The primary target of 9,10-Dimethoxycanthin-6-one is NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Mode of Action

9,10-Dimethoxycanthin-6-one interacts with NF-κB and exhibits inhibitory effects. It has been found to inhibit NF-κB with an IC50 of 19.5 μM . This means that it can effectively inhibit the activity of NF-κB at this concentration.

Biochemical Pathways

The compound’s interaction with NF-κB affects the NF-κB signaling pathway, which plays a crucial role in inflammatory responses. By inhibiting NF-κB, 9,10-Dimethoxycanthin-6-one can suppress the release of nitric oxide (NO) and prostaglandin E2 (PGE2), down-regulating the expression of inflammatory proteins induced nitrogen monoxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Result of Action

The inhibition of NF-κB by 9,10-Dimethoxycanthin-6-one results in a decrease in the production of inflammatory mediators, such as NO and PGE2 . This leads to a reduction in inflammation, which can be beneficial in the treatment of various inflammatory diseases.

Future Directions

Canthin-6-ones, including 9,10-Dimethoxycanthin-6-one, may have potential therapeutic effects on many inflammatory diseases . Further mechanistic studies and possible therapeutic applications of canthin-6-ones in the treatment of chronic inflammatory diseases are suggested .

properties

IUPAC Name

12,13-dimethoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-20-13-7-10-9-5-6-17-11-3-4-15(19)18(16(9)11)12(10)8-14(13)21-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMIBFAQYHUWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C4N2C(=O)C=CC4=NC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701196166
Record name 9,10-Dimethoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701196166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Dimethoxycanthin-6-one

CAS RN

155861-51-1
Record name 9,10-Dimethoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155861-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Dimethoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701196166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,10-Dimethoxycanthin-6-one
Reactant of Route 2
9,10-Dimethoxycanthin-6-one
Reactant of Route 3
9,10-Dimethoxycanthin-6-one
Reactant of Route 4
Reactant of Route 4
9,10-Dimethoxycanthin-6-one
Reactant of Route 5
Reactant of Route 5
9,10-Dimethoxycanthin-6-one
Reactant of Route 6
Reactant of Route 6
9,10-Dimethoxycanthin-6-one

Q & A

Q1: What is the primary biological activity of 9,10-Dimethoxycanthin-6-one reported in these studies?

A1: 9,10-Dimethoxycanthin-6-one has demonstrated significant anti-inflammatory activity in both in vitro and in vivo studies. [] This activity is primarily attributed to its ability to suppress the production of pro-inflammatory mediators. []

Q2: How does 9,10-Dimethoxycanthin-6-one exert its anti-inflammatory effects?

A2: Research suggests that 9,10-Dimethoxycanthin-6-one inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. [] It achieves this by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), two key enzymes involved in the inflammatory process. []

Q3: What is the source of 9,10-Dimethoxycanthin-6-one?

A3: 9,10-Dimethoxycanthin-6-one is a naturally occurring alkaloid found in the roots of the Eurycoma longifolia plant. [, , , ] This plant, also known as Tongkat Ali, is traditionally used in Southeast Asian countries for its medicinal properties.

Q4: Aside from 9,10-Dimethoxycanthin-6-one, are there other canthin-6-one alkaloids found in Eurycoma longifolia?

A4: Yes, Eurycoma longifolia contains a variety of canthin-6-one alkaloids. Some of the other identified compounds include:

  • 4,9-dimethoxycanthin-6-one []
  • 10-hydroxy-11-methoxycanthin-6-one []
  • 9-hydroxycanthin-6-one []
  • 9-methoxycanthin-6-one []
  • canthin-6-one []
  • canthin-6-one N-oxide []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.